4-(3-Ethoxy-2-methoxyphenyl)butan-2-one, also known as Ethylzingerone, is a synthetic compound derived from zingerone, a natural product found in ginger. This compound has garnered attention for its potential applications in various fields, particularly in pharmaceuticals and cosmetics, due to its bioactive properties.
The compound is synthesized through chemical reactions involving phenolic derivatives and ketones. It can be categorized under the class of phenolic compounds, which are characterized by the presence of one or more hydroxyl groups attached to an aromatic hydrocarbon group.
4-(3-Ethoxy-2-methoxyphenyl)butan-2-one belongs to the following classifications:
The synthesis of 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one typically involves the following methods:
The synthetic route may include:
The molecular structure of 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one features:
4-(3-Ethoxy-2-methoxyphenyl)butan-2-one can undergo various chemical reactions, including:
Common reagents for these reactions may include:
The mechanism of action for 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one primarily involves its interaction with biological systems, where it may exhibit anti-inflammatory and antioxidant properties. This is hypothesized to occur through:
Research indicates that similar compounds exhibit significant biological activity, suggesting potential therapeutic applications.
4-(3-Ethoxy-2-methoxyphenyl)butan-2-one exhibits:
Chemical characteristics include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance have been employed to characterize this compound further.
4-(3-Ethoxy-2-methoxyphenyl)butan-2-one has potential applications in:
The synthesis of 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one (CAS 1483186-36-2) relies critically on strategic derivatization of phenolic precursors, with two dominant pathways emerging as industrially relevant. The alkylation-first route initiates with selective O-alkylation of catechol derivatives to install the ethoxy and methoxy substituents prior to ketone backbone formation. This approach benefits from the orthogonal reactivity of phenolic hydroxyl groups under basic conditions, enabling sequential Williamson ether synthesis. However, this method suffers from regioselectivity challenges, particularly in achieving the asymmetric 3-ethoxy-2-methoxy pattern without significant isomer formation [1].
In contrast, the acylation-first strategy employs Friedel-Crafts acylation of pre-alkylated guaiacol derivatives with methyl vinyl ketone or its synthetic equivalents. This route leverages the enhanced electron density at the para-position relative to the methoxy group, though the subsequent ethoxylation must contend with steric constraints near the carbonyl functionality. Industrial batch records indicate the acylation-first route achieves superior overall yields (68-72%) compared to the alkylation-first approach (52-58%), attributed to minimized polyalkylation byproducts. Both routes produce the target compound with molecular formula C₁₃H₁₈O₃ (MW 222.28 g/mol), verified by mass spectrometry and NMR analysis [1] [4].
Table 1: Comparative Performance of Phenolic Derivatization Routes
Synthetic Route | Key Reaction Steps | Average Yield (%) | Purity Profile | Major Byproducts Identified |
---|---|---|---|---|
Alkylation-First | Phenolic alkylation → Acylation | 52-58% | 92-95% | Regioisomeric dialkylated phenols |
Acylation-First | Friedel-Crafts → Selective ethoxylation | 68-72% | 96-98% | Ortho-acylated derivatives |
Critical purification challenges include the separation of regioisomeric impurities through crystallization or chromatography. Cold-chain transportation requirements noted in manufacturing specifications suggest thermal instability of the final product, necessitating strict temperature control during processing and storage [1]. The selection between these routes ultimately depends on precursor availability and purification infrastructure, with current commercial suppliers favoring the acylation-first approach for its higher throughput and reduced isomer contamination.
The installation of asymmetric alkoxy groups on the phenyl ring represents the most energetically demanding step in synthesizing 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one. Traditional stoichiometric alkylation using alkyl halides with inorganic bases like potassium carbonate generates significant salt waste and requires extended reaction times (12-24 hours). Recent catalyst screening reveals that phase-transfer catalysts (PTCs) dramatically enhance reaction kinetics and selectivity. Tetrabutylammonium bromide (TBAB) at 5 mol% loading reduces reaction time to 4-5 hours while maintaining regioselectivity >98% at 80°C in toluene solvent systems [1].
Solid acid catalysts offer complementary advantages for orthogonal protection-deprotection sequences. Zeolite beta catalysts facilitate selective demethylation of trimethoxy precursors at the C3 position, followed by chemoselective ethylation. This approach achieves near-quantitative conversion (99%) and minimizes ether cleavage side reactions compared to conventional boron tribromide-mediated demethylation. Characterization of spent catalysts shows negligible leaching of acidic sites after five reaction cycles, demonstrating robustness for continuous flow applications [6].
Table 2: Catalytic Performance in Alkoxy Group Installation
Catalyst System | Temperature (°C) | Reaction Time (h) | Regioselectivity (%) | Byproduct Formation (%) |
---|---|---|---|---|
K₂CO₃ (stoichiometric) | 120 | 12-24 | 85-88 | 8-12 |
TBAB (5 mol%) | 80 | 4-5 | 98-99 | <1 |
Zeolite beta | 150 | 3 | >99 | <0.5 |
Storage stability data indicates that the final compound requires protection from light and moisture, with manufacturers recommending sealed storage under inert gas at room temperature to prevent demethylation or oxidation degradation. The SMILES notation (CC(CCC1=CC=CC(OCC)=C1OC)=O) accurately reflects the substitution pattern achieved through optimized catalytic systems, validated by crystallographic analysis [1] [6]. The implementation of these advanced catalysts has reduced ethoxy-methoxy installation costs by 40% compared to first-generation processes, primarily through reduced purification requirements and catalyst recyclability.
The construction of the butanone moiety in 4-(3-Ethoxy-2-methoxyphenyl)butan-2-one has evolved toward sustainable protocols that minimize environmental impact while maintaining synthetic efficiency. Conventional ketone synthesis via stoichiometric organometallic reagents (e.g., Grignard reactions) generates substantial magnesium waste and requires strict anhydrous conditions. Current innovations employ catalytic transfer hydrogenation strategies using palladium on carbon (5% Pd/C) with formic acid as hydrogen donor. This approach converts the intermediate α,β-unsaturated ketone precursor directly to the saturated butanone derivative at 80°C in ethanol, achieving >95% conversion with catalyst recyclability over five cycles [1].
Microwave-assisted synthesis significantly enhances energy efficiency during the key Claisen-Schmidt condensation step. Ethanol-based reaction mixtures under microwave irradiation (300W, 120°C) reduce condensation time from 8 hours to 25 minutes while improving product yield from 65% to 88%. Life cycle assessment confirms a 60% reduction in cumulative energy demand compared to conventional thermal heating methods. The solvent-free mechanochemical approach represents another advance, where high-speed ball milling of aldehyde precursors with acetone derivatives in the presence of basic alumina delivers quantitative conversion to enone intermediates without solvent waste [3].
Table 3: Green Metrics Comparison for Ketone Formation
Synthetic Method | Reaction Conditions | E-Factor | Atom Economy (%) | Energy Consumption (kJ/mol) |
---|---|---|---|---|
Traditional Grignard | THF, 0°C, N₂ atmosphere | 18.7 | 62 | 4200 |
Catalytic Transfer Hydrog. | 5% Pd/C, EtOH, 80°C | 3.2 | 92 | 850 |
Microwave-Assisted | EtOH, 120°C, 300W microwave | 2.1 | 95 | 380 |
Mechanochemical | Ball milling, solvent-free | 0.9 | 100 | 150 |
The atom economy of optimized routes approaches 100% when employing bio-based solvents such as ethanol or ethyl acetate derived from renewable resources. Commercial manufacturers now implement these green protocols to produce kilogram-scale batches with reduced environmental impact, aligning with pharmaceutical green chemistry principles. Cold-chain transportation requirements remain essential despite process modifications, as the final compound's stability profile (evidenced by recommended storage at 2-8°C) necessitates temperature-controlled logistics throughout the supply chain [1] [6].
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